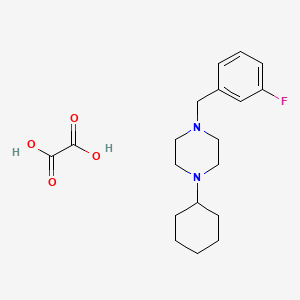![molecular formula C21H27N3O3 B4889671 6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as HPPN and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of HPPN is not fully understood. It has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. HPPN has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
HPPN has been found to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. HPPN has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, HPPN has been found to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPPN in lab experiments is its neuroprotective effects, which make it useful for studying the mechanisms of neurodegenerative diseases. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer. However, one limitation of using HPPN in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for HPPN research. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of HPPN and its effects on various biochemical and physiological processes.
Synthesemethoden
HPPN can be synthesized using various methods such as the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 3-(4-methoxyphenyl)propylamine followed by the reaction with nicotinoyl chloride. The yield of this method is around 30%. Another method involves the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 3-(4-methoxyphenyl)propylamine followed by the reaction with 2-chloronicotinoyl chloride. This method has a higher yield of around 70%.
Wissenschaftliche Forschungsanwendungen
HPPN has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. HPPN has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-19-7-4-16(5-8-19)3-2-12-22-21(26)17-6-9-20(23-15-17)24-13-10-18(25)11-14-24/h4-9,15,18,25H,2-3,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWQJXVYJBCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)


